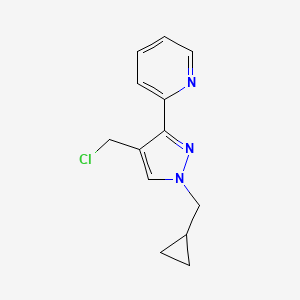

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[4-(chloromethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDQMYMHITVHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a chloromethyl group, a cyclopropylmethyl group, and a pyrazole moiety attached to a pyridine ring, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C12H14ClN3

- SMILES Notation : Cc1cn(c(n1)C(C2CC2)CCl)C=2C=CC=C(C=C2)N=C(C)N

This structure suggests potential interactions with biological macromolecules, particularly enzymes and receptors, due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound may be attributed to its ability to modulate specific biochemical pathways. The compound's pyrazole and pyridine components are known for their roles in various pharmacological activities, including:

- Enzyme Inhibition : Compounds containing pyrazole derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in glycolysis. This inhibition can affect cancer metabolism by altering energy production pathways.

- Receptor Interaction : The presence of the pyridine ring may enhance binding affinity to muscarinic receptors, which are implicated in numerous central nervous system disorders. Studies on related compounds indicate their potential as positive allosteric modulators (PAMs) for M4 muscarinic acetylcholine receptors, which could lead to improved therapeutic outcomes for conditions such as Alzheimer's disease and schizophrenia .

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that pyrazole derivatives similar to this compound exhibited significant inhibition of lactate dehydrogenase (LDH), suggesting potential applications in cancer therapy. The compounds were tested in vitro, showing IC50 values in the low nanomolar range, indicating high potency against LDH.

Case Study 2: Muscarinic Receptor Modulation

Research focusing on M4 PAMs revealed that structurally related compounds enhanced the binding affinity of acetylcholine at muscarinic receptors. These findings suggest that this compound may exhibit similar properties, potentially leading to advancements in treatments for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic properties of this compound are essential for understanding its therapeutic potential. Preliminary data suggest that compounds with similar structures often exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The chloromethyl group may enhance solubility and bioavailability, while the pyrazole moiety contributes to metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine with structurally related pyrazole-pyridine derivatives, focusing on substituent effects, synthesis efficiency, and physicochemical properties.

Structural and Substituent Analysis

Key Observations:

- The chloromethyl group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution, unlike the methyl or amino groups in analogs.

- Nitro and methoxy groups in introduce strong electron-withdrawing or donating effects, influencing electronic distribution and binding affinity in biological targets .

Physicochemical and Spectroscopic Data

- The target compound’s chloromethyl group would likely show distinct ¹H NMR signals (e.g., δ ~4.5–5.0 ppm for CH₂Cl) and a molecular ion peak at m/z ~255.7 ([M+H]⁺).

- Cyclopropyl protons typically resonate as multiplet signals (δ ~0.5–1.5 ppm), aiding structural confirmation .

Preparation Methods

Chlorination of 2-Methylpyridine-N-oxide

A well-documented method for preparing 2-(chloromethyl)pyridine involves the reaction of 2-methylpyridine-N-oxide (2-picoline-N-oxide) with phosgene in the presence of an organic or inorganic base as an acid acceptor, typically at temperatures between 3°C and 25°C. The reaction is generally complete within 15 minutes to one hour.

- Solvents: Inert organic solvents such as methylene chloride (preferred), ethylene dichloride, tetrahydrofuran, acetonitrile, or toluene.

- Bases: Triethylamine, trimethylamine, pyridine, or alkali alkoxides like sodium methoxide.

- Procedure: 2-picoline-N-oxide is dissolved in the solvent, phosgene is added dropwise under stirring, followed by the addition of the base to neutralize the acid formed.

- Workup: The reaction mixture is made basic with aqueous bicarbonate, layers are separated, and the organic phase is purified by distillation or solvent washing.

This method yields 2-(chloromethyl)pyridine with selectivity around 24-28% and conversion of about 55% under optimized conditions.

| Parameter | Conditions | Outcome |

|---|---|---|

| Temperature | 3–25 °C | Reaction complete in 15-60 min |

| Solvent | Methylene chloride (preferred) | Efficient chlorination |

| Acid acceptor | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Conversion | ~55% | Moderate conversion |

| Selectivity | 24-28% to 2-(chloromethyl)pyridine | Mixture of isomers possible |

This intermediate is essential for subsequent coupling steps to introduce the pyrazole substituent.

Synthesis of 4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazole Fragment

While direct literature on the exact pyrazole derivative is limited, analogous compounds such as 4-(chloromethyl)-1-(cyclopropylmethyl)-1H-1,2,3-triazole have been synthesized via multi-step routes involving:

- Cycloaddition or ring closure to form the heterocyclic pyrazole ring.

- Introduction of the cyclopropylmethyl substituent at the N1-position via alkylation.

- Chloromethylation at the 4-position using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid.

Purification is typically achieved by crystallization or recrystallization, and product identity and purity are confirmed by techniques such as NMR spectroscopy and HPLC.

This synthetic approach is adaptable to pyrazole derivatives and involves:

| Step | Description |

|---|---|

| Pyrazole ring formation | Condensation of hydrazines with 1,3-dicarbonyls or equivalents |

| N1-Alkylation | Alkylation with cyclopropylmethyl halides |

| Chloromethylation | Electrophilic substitution at C4 position |

| Purification | Crystallization, HPLC, NMR verification |

This strategy allows for the installation of both the cyclopropylmethyl and chloromethyl groups on the pyrazole ring.

Coupling of the Pyrazole and Pyridine Units

The final step involves the formation of the 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine by coupling the pyrazole fragment at the 3-position with the 2-pyridyl moiety.

Possible methods include:

- Cross-coupling reactions such as Suzuki or Stille coupling if the pyrazole or pyridine is suitably functionalized with halides or boronic acids.

- Nucleophilic substitution or metal-catalyzed C–C bond formation at the 3-position of the pyrazole ring.

Optimization of reaction conditions (catalysts, solvents, temperature) is essential to maximize yield and selectivity.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The chlorination step using phosgene and 2-picoline-N-oxide is sensitive to temperature and base choice; lower temperatures and triethylamine improve selectivity toward the 2-(chloromethyl)pyridine isomer.

- The pyrazole alkylation and chloromethylation steps require careful control of stoichiometry and reaction time to prevent over-chlorination or side reactions.

- Purification of intermediates and final products by distillation, crystallization, or chromatography is critical to achieve high purity suitable for further applications.

- Analytical methods such as gas chromatography, NMR spectroscopy, and HPLC are routinely employed to monitor reaction progress and confirm structure.

Q & A

Q. What are the optimal synthetic routes for 2-(4-(chloromethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be tailored to improve yields?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or catalytic coupling. For example, cyclopropylmethyl groups can be introduced using cyclopropanamine and cesium carbonate as a base, with copper(I) bromide as a catalyst in DMSO at 35°C for 48 hours . To improve yields, consider optimizing solvent polarity (e.g., DMSO vs. DMF), catalyst loading (e.g., 5–10 mol% CuBr), and temperature control (30–40°C). Purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical, as evidenced by a 17.9% yield in a related pyrazole synthesis .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., pyridine protons at δ 8.8–7.5 ppm, cyclopropylmethyl protons at δ 3.5–1.2 ppm) .

- HRMS (ESI) : For molecular weight confirmation (e.g., m/z 215 [M+H]+ in analogous compounds) .

- X-ray crystallography : To resolve ambiguities in regiochemistry, as demonstrated for structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or crystallographic findings for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-temperature NMR : To detect conformational changes in the cyclopropylmethyl group .

- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .

- Multi-technique validation : Cross-reference NMR, HRMS, and single-crystal X-ray data (as in ), which confirmed a pyrazole ring’s planarity despite initial spectral ambiguity.

Q. What experimental designs are recommended for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer: Design a matrix of:

- Catalysts : Screen Pd(OAc)₂, Cu(I)/Fe₂O₃@SiO₂ composites (e.g., Fe₂O₃@SiO₂/In₂O₃ increased yields in pyrazole-allylidene couplings by 20%) .

- Bases : Compare K₂CO₃ (for milder conditions) vs. Cs₂CO₃ (for sterically hindered substrates) .

- Solvents : Test polar aprotic solvents (DMSO, DMF) versus ethers (THF) to balance reactivity and side reactions.

Q. How can environmental fate studies be structured to assess this compound’s persistence or toxicity?

Methodological Answer: Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):

- Abiotic degradation : Expose the compound to UV light/pH extremes and monitor via HPLC-MS .

- Biotic assays : Use microbial consortia or Daphnia magna to evaluate biodegradation pathways and LC₅₀ values .

- Partitioning studies : Measure logP values to predict soil/water distribution .

Data Contradiction & Validation

Q. How should conflicting biological activity data be addressed in pharmacological studies?

Methodological Answer:

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Target validation : Use siRNA knockdowns or CRISPR-edited models to confirm on-target effects .

- Meta-analysis : Compare results with structurally related compounds (e.g., pyrimidine-pyrazole hybrids showed consistent antimicrobial trends ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.